molecular formula C9H9Cl2N B3067588 1-(3,5-Dichlorophenyl)cyclopropylamine CAS No. 1260777-45-4

1-(3,5-Dichlorophenyl)cyclopropylamine

Cat. No.: B3067588
CAS No.: 1260777-45-4
M. Wt: 202.08
InChI Key: WVCNYXGJGILAFZ-UHFFFAOYSA-N
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Description

Significance of Arylcyclopropylamines in Chemical and Biological Contexts

The arylcyclopropylamine (ACPA) structural motif is a significant feature in many biologically active compounds. elsevierpure.com This class of compounds is noted for its prevalence in pharmaceuticals and agrochemicals. researchgate.netlongdom.org The unique characteristics of the cyclopropyl (B3062369) group, including its steric, electronic, and conformational properties, make it a valuable component in medicinal chemistry for structure-activity relationship (SAR) studies. unl.pt The incorporation of a cyclopropyl ring can enhance the metabolic stability of a molecule and lock it into a bioactive conformation, which may lead to an increase in its potency. unl.pt

Arylcyclopropylamines have been identified as key structural scaffolds in the development of inhibitors for various enzymes and receptors. researchgate.net For instance, 2-phenylcyclopropylamine is a foundational structure for mechanism-based inhibitors of enzymes like monoamine oxidases and lysine-specific demethylase 1 (LSD1). researchgate.netacs.org The rigid structure and inherent strain of the cyclopropane (B1198618) ring, combined with the reactivity of the amine group, make these compounds versatile intermediates in organic synthesis. longdom.org The development of stereodivergent synthesis methods for 2-arylcyclopropylamines highlights the ongoing efforts to access different isomers of these compounds for biological evaluation. nih.gov

Overview of Research Trajectories for 1-(3,5-Dichlorophenyl)cyclopropylamine

Research on this compound has primarily focused on its synthesis, chemical reactivity, and potential biological activities. The synthesis of this compound can be achieved through various routes, including the reaction of 1,3-dichloro-5-(chloromethyl)benzene with cyclopropylamine (B47189). smolecule.com

The chemical reactivity of this compound is influenced by its structural components. The cyclopropyl group can undergo ring-opening reactions under specific conditions, while the dichlorinated phenyl ring's electron-withdrawing nature affects its participation in electrophilic aromatic substitutions. smolecule.com These reactive properties allow for structural modifications to create derivatives for further investigation. smolecule.com

In terms of biological activity, studies have indicated that this compound exhibits a range of effects, including antitumor, antiviral, and antibacterial properties. smolecule.com Research has shown its ability to inhibit the growth of several cancer cell lines. smolecule.com The cyclopropane moiety is thought to play a role in disrupting cancer cell proliferation. smolecule.com Its potential as an antimicrobial agent has also been noted. smolecule.com These findings suggest that this compound is a compound of interest for the development of new therapeutic agents. smolecule.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,5-dichlorophenyl)cyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N/c10-7-3-6(4-8(11)5-7)9(12)1-2-9/h3-5H,1-2,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCNYXGJGILAFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=CC(=C2)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 3,5 Dichlorophenyl Cyclopropylamine and Analogues

Direct Synthesis Approaches for 1-(3,5-Dichlorophenyl)cyclopropylamine

Direct approaches aim to introduce the cyclopropylamine (B47189) moiety onto the 3,5-dichlorophenyl ring system. These methods often rely on functional group transformations of readily available starting materials.

While specific literature detailing the synthesis of this compound directly from 1,3-dichloro-5-(chloromethyl)benzene is not prevalent, this pathway is conceptually feasible through multi-step synthetic sequences. A hypothetical route could involve the conversion of the chloromethyl group into a nitrile, (3,5-dichlorophenyl)acetonitrile. This intermediate could then undergo a reaction with a suitable C2 synthon, such as 1,2-dibromoethane, in the presence of a strong base to form the cyclopropane (B1198618) ring, yielding 1-(3,5-dichlorophenyl)cyclopropanecarbonitrile. Subsequent reduction of the nitrile group would provide the target primary amine, this compound. Each of these steps represents a standard transformation in organic synthesis.

Cyclopropanation-Based Syntheses for Substituted Cyclopropylamines

These methods focus on the construction of the cyclopropane ring as a key step, often catalyzed by transition metals. This allows for the stereocontrolled synthesis of polysubstituted cyclopropanes.

Transition metal catalysis provides powerful and versatile tools for constructing cyclopropane rings with high levels of control over stereochemistry. Catalysts based on rhodium, nickel, and palladium are prominent in these transformations.

Rhodium-catalyzed reactions are among the most effective strategies for synthesizing cyclopropanes, particularly through the reaction of diazo compounds with alkenes. nih.gov Chiral dirhodium(II) carboxylate complexes are widely used to induce enantioselectivity. rsc.org In the context of producing arylcyclopropylamine precursors, this typically involves the cyclopropanation of a styrene (B11656) derivative.

The mechanism involves the formation of a chiral rhodium-carbene intermediate from the diazo compound. This electrophilic carbene then reacts with the alkene in a concerted, asynchronous manner to form the cyclopropane ring. nih.gov The choice of chiral ligand on the rhodium catalyst is crucial for achieving high enantioselectivity. Catalysts derived from adamantylglycine or N-phthaloyl-(S)-tert-leucinate have demonstrated high efficacy. nih.govrsc.org

Table 1: Examples of Chiral Rhodium Catalysts in Enantioselective Cyclopropanation

CatalystLigandTypical SubstratesAchieved Enantiomeric Excess (ee)
Rh₂(S-TCPTAD)₄Adamantylglycine derivativeElectron-deficient alkenesUp to 98% rsc.org
Rh₂(S-PTTL)₄N-phthaloyl-(S)-tert-leucinateStyrenesUp to 95:5 e.r. nih.gov
Rh₂(S-BPTTL)₄N-benzophthaloyl-(S)-tert-leucinateStyrenes>95:5 e.r. nih.gov

Metal-Catalyzed Cyclopropanation Reactions

Nickel-Catalyzed Reductive Cross-Coupling for Arylcyclopropylamines

A modern and efficient method for the synthesis of 1-arylcyclopropylamines involves a nickel-catalyzed reductive cross-coupling reaction. acs.org This protocol directly couples cyclopropylamine N-hydroxyphthalimide (NHP) esters with (hetero)aryl halides. organic-chemistry.org The reaction is notable for its rapid pace, often completing in under two hours, and its excellent tolerance for a wide range of functional groups. researchgate.netchemrxiv.org

The process utilizes a nickel precatalyst, a reductant such as nonactivated zinc flakes, and an additive like TMSCl in a solvent like DMA. organic-chemistry.org This methodology avoids the need for heat- or air-sensitive reagents, making it highly practical. acs.org The required NHP esters are readily prepared in a single step from commercially available carboxylic acids. researchgate.net This approach provides a modular and direct route to hindered 1-arylcyclopropylamines from easily accessible starting materials.

Table 2: Scope of Ni-Catalyzed Reductive Cross-Coupling of NHP Ester with Aryl Halides

Aryl HalideProduct YieldReference
4-Iodobenzonitrile99% organic-chemistry.org
Methyl 4-iodobenzoate99% organic-chemistry.org
4-Iodoanisole92% organic-chemistry.org
1-Bromo-4-(trifluoromethyl)benzene88% organic-chemistry.org
2-Bromopyridine75% organic-chemistry.org
Palladium-Catalyzed Cyclopropanation Approaches

Palladium catalysis offers several powerful strategies for synthesizing arylcyclopropylamine derivatives. These methods can be broadly divided into C-N bond-forming reactions (N-arylation) and C-C bond-forming reactions (aryl-cyclopropane coupling).

One major approach is the palladium-catalyzed N-arylation of cyclopropylamine, a variation of the Buchwald-Hartwig amination. acs.orgacs.org This reaction couples cyclopropylamine directly with (hetero)aryl halides or triflates. The development of sophisticated phosphine (B1218219) ligands, such as the electron-rich and sterically demanding ylide-functionalized phosphine (YPhos), has enabled these couplings to proceed efficiently, even at room temperature with challenging aryl chlorides. acs.org Air-stable allylpalladium precatalysts have also proven highly active, providing access to a wide range of arylated cyclopropylamines in high yields. nih.gov

Another strategy involves forming the aryl-cyclopropane C-C bond first, followed by amination. The Suzuki-Miyaura cross-coupling reaction is a prominent method for this, coupling an aryl boronic acid with a cyclopropyl (B3062369) halide or a cyclopropyl boronic acid with an aryl halide. nih.gov Palladium(II) acetate (B1210297) combined with ligands like SPhos can achieve high conversion with low catalyst loading. nih.gov Once the arylcyclopropane is formed, the amine group can be installed via various synthetic routes.

Table 3: Palladium Catalyst Systems for Arylcyclopropylamine Synthesis

Reaction TypeCatalyst/Ligand SystemKey Features
N-ArylationPd / adYPhosCouples aryl chlorides at room temperature. acs.org
N-Arylation[(tBuBrettPhos)Pd(allyl)]OTfHighly active, air-stable precatalyst for monoarylation. nih.gov
C-C CouplingPalladium(II) acetate / SPhosSuzuki-Miyaura coupling with low catalyst loading. nih.gov
C-H ArylationPd(II) / N-acetyl amino acidEnantioselective C(sp³)–H arylation of aminomethyl-cyclopropanes. chemrxiv.org

Gold-Catalyzed Cyclopropane Synthesis

Homogeneous gold catalysis has become a powerful tool for organic synthesis, notable for its efficiency under mild conditions. rsc.org Gold-catalyzed cyclopropanation typically involves the reaction of an alkene with a carbene precursor, often a diazo compound. acs.org The reaction proceeds through a gold carbene-like intermediate. nih.govacs.org

In the context of synthesizing analogues of this compound, a plausible route involves the cyclopropanation of 3,5-dichlorostyrene. Gold(I) complexes are effective catalysts for carbene transfer reactions from diazoacetates to styrenes. acs.org The general mechanism involves the activation of the diazo compound by the gold(I) catalyst to form a gold carbene. This electrophilic species then reacts with the alkene in a stepwise or concerted manner to yield the cyclopropane ring. rsc.org The reaction can be rendered enantioselective by employing chiral ligands on the gold catalyst. beilstein-journals.org For instance, gold(I) complexes with chiral phosphine ligands have been successfully used in the asymmetric cyclopropanation of enamides and other olefins. acs.orgbeilstein-journals.org

The reaction of 3,5-dichlorostyrene with a suitable diazo compound, such as ethyl diazoacetate, in the presence of a gold(I) catalyst, would yield a cyclopropyl ester. This ester can then be converted to the target amine through subsequent chemical transformations, such as hydrolysis to the carboxylic acid followed by a Curtius rearrangement.

Table 1: Representative Gold-Catalyzed Cyclopropanation of Alkenes

Catalyst System Alkene Substrate Diazo Compound Diastereomeric Ratio (dr) Enantiomeric Excess (ee) Reference
[(IPr)AuCl]/NaBArF4 Styrene Ethyl Diazoacetate Mixture of cis/trans N/A acs.org
Chiral Bisgold Complex Various Alkenes Diazooxindoles High up to 97:3 beilstein-journals.org
Cobalt-Catalyzed Cross-Coupling

Cobalt-catalyzed reactions have gained prominence as a cost-effective and efficient alternative to methods using precious metals like palladium or rhodium. rsc.orgresearchgate.net While cobalt is widely used in cross-coupling reactions to form carbon-carbon bonds, its application in the direct synthesis of the this compound skeleton is more nuanced. princeton.edunih.gov A more direct application of cobalt catalysis for this purpose is through asymmetric cyclopropanation.

Cobalt(II) complexes, particularly those with D2-symmetric chiral amidoporphyrin ligands, are highly effective catalysts for the asymmetric cyclopropanation of a wide range of alkenes. organic-chemistry.orgnih.gov This method utilizes a metalloradical catalytic approach where the cobalt complex homolytically activates a diazo compound to generate a cobalt(III)-alkyl radical. nih.gov This radical intermediate then engages in a stepwise radical addition to the alkene, followed by ring closure to form the cyclopropane ring with high levels of stereocontrol. nih.gov

For the synthesis of a precursor to this compound, 3,5-dichlorostyrene could be reacted with a diazo compound like succinimidyl diazoacetate in the presence of a chiral cobalt(II) catalyst. organic-chemistry.org This reaction would produce an enantioenriched cyclopropane succinimidyl ester, which is a versatile building block that can be readily converted to the corresponding cyclopropylamine upon reaction with an amine source. organic-chemistry.org

Table 2: Cobalt-Catalyzed Asymmetric Cyclopropanation

Catalyst System Alkene Substrate Diazo Compound Diastereomeric Ratio (dr) Enantiomeric Excess (ee) Reference
[Co(P1)] Various Olefins Succinimidyl Diazoacetate High Excellent organic-chemistry.org

Non-Metal Catalyzed Cyclopropanation (e.g., Simmons-Smith, Base-Promoted)

Non-metal catalyzed or mediated cyclopropanation offers alternative pathways that avoid potentially toxic or expensive transition metals.

Simmons-Smith Reaction The Simmons-Smith reaction is a classic and widely used method for converting alkenes into cyclopropanes stereospecifically. wikipedia.orgresearchgate.net The reaction involves an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple (ICH2ZnI). wikipedia.org A common modification, known as the Furukawa modification, uses diethylzinc (B1219324) (Et2Zn) and diiodomethane, which often provides better yields and reactivity. wikipedia.orgnih.gov

To synthesize a precursor for this compound, 3,5-dichlorostyrene would be treated with the Simmons-Smith reagent. The reaction preserves the stereochemistry of the starting alkene. A key feature of this reaction is its susceptibility to directing groups, such as proximal hydroxyl groups, which can control the diastereoselectivity of the cyclopropanation on chiral acyclic allylic alcohols. researchgate.netmdpi.com This directing effect is a valuable tool in asymmetric synthesis.

Base-Promoted Cyclopropanation Base-promoted cyclopropanation often proceeds via a Michael-Initiated Ring Closure (MIRC) mechanism. nih.gov This strategy involves the reaction of a Michael acceptor with a nucleophile that contains a leaving group on an adjacent carbon. For instance, the synthesis of nitrile-substituted cyclopropanes can be achieved by reacting 2-arylacetonitriles with α-bromoacrylonitriles in the presence of a base like cesium carbonate (Cs2CO3). nih.govresearchgate.net The reaction proceeds through a tandem Michael-type addition followed by an intramolecular cyclization (nucleophilic substitution) to form the cyclopropane ring. nih.gov This method could be adapted to generate a dinitrile or ester-nitrile substituted cyclopropane bearing the 3,5-dichlorophenyl group, which could then be further functionalized to the desired amine.

Diastereoselective and Enantioselective Cyclopropanation Strategies

Achieving high levels of stereocontrol is a central goal in modern organic synthesis. For cyclopropylamines, which often contain multiple stereocenters, diastereoselective and enantioselective strategies are crucial.

Many of the metal-catalyzed methods described previously can be rendered highly stereoselective.

Gold-Catalyzed Systems: Enantioselectivity is achieved by using chiral ligands, such as the Carreira ligand, which can induce high diastereo- and enantioselectivity in the cyclopropanation of substrates like enamides. acs.org

Cobalt-Catalyzed Systems: The use of D2-symmetric chiral porphyrin ligands with cobalt(II) catalysts is a hallmark of highly enantioselective and diastereoselective cyclopropanations, providing access to optically active cyclopropanes in excellent yields and stereopurities. organic-chemistry.orgnih.gov

Substrate-directed strategies are also powerful, particularly in Simmons-Smith reactions. A chiral auxiliary or a directing functional group (like a hydroxyl group) on the alkene substrate can effectively guide the incoming carbenoid to one face of the double bond, resulting in a highly diastereoselective transformation. researchgate.net Another approach combines chiral auxiliaries with substrate-directable reactions in a sequence, for example, an aldol (B89426) reaction to introduce a chiral controller, followed by a diastereoselective cyclopropanation, and finally, removal of the auxiliary. rsc.org

Enzyme-catalyzed reactions also offer a route to chiral cyclopropanes. Engineered enzymes, such as variants of myoglobin (B1173299), have been shown to catalyze the highly diastereo- and enantioselective cyclopropanation of vinylarenes with diazoketones, yielding optically active cyclopropyl ketones that are precursors to cyclopropylamines. rochester.edu

Table 3: Comparison of Stereoselective Cyclopropanation Strategies

Method Catalyst/Reagent Stereocontrol Element Typical ee/dr Reference
Cobalt Catalysis Chiral Porphyrin Ligand Catalyst Control >95% ee, >20:1 dr organic-chemistry.orgnih.gov
Gold Catalysis Chiral Phosphine Ligand Catalyst Control High ee acs.orgbeilstein-journals.org
Simmons-Smith N/A Substrate Control (e.g., -OH group) High dr researchgate.netmdpi.com

Transformations from Precursors Incorporating Cyclopropylamine Moieties

Curtius Rearrangement Derivatives

The Curtius rearrangement is a versatile and reliable method for converting carboxylic acids into primary amines, with one less carbon atom. wikipedia.orgorganic-chemistry.org This reaction is particularly well-suited for the synthesis of cyclopropylamines due to its tolerance of a wide range of functional groups and complete retention of stereochemistry at the migrating group. nih.govnih.govrsc.org

The synthesis of this compound via this route would begin with the corresponding carboxylic acid, 1-(3,5-dichlorophenyl)cyclopropanecarboxylic acid. The general sequence is as follows:

Acyl Azide (B81097) Formation: The carboxylic acid is first converted into an acyl azide. This can be achieved by treating an activated form of the acid (like an acid chloride) with an azide salt (e.g., sodium azide), or by reacting the carboxylic acid directly with an azide-transfer reagent like diphenylphosphoryl azide (DPPA) in the presence of a base. nih.gov

Rearrangement: The acyl azide, upon heating, undergoes thermal decomposition, losing nitrogen gas (N2) to form an isocyanate intermediate. This step proceeds with a concerted migration of the cyclopropyl group from the carbonyl carbon to the nitrogen atom. wikipedia.org

Amine Formation: The resulting isocyanate is typically not isolated but is trapped in situ with a nucleophile. Hydrolysis with water or aqueous acid leads to an unstable carbamic acid, which decarboxylates to yield the primary amine, this compound. organic-chemistry.orgnih.gov Alternatively, trapping the isocyanate with an alcohol (like tert-butanol) yields a protected carbamate (B1207046) (e.g., a Boc-protected amine), which can be deprotected under acidic conditions. nih.gov

This method has been successfully applied to produce optically active cyclopropylamines from chiral cyclopropane carboxylic acid esters or amides. nih.gov

Reductive Amination Routes

Reductive amination is one of the most important methods for forming carbon-nitrogen bonds and is a direct route to synthesizing amines from carbonyl compounds (aldehydes and ketones). researchgate.netorganic-chemistry.org To synthesize this compound, the required precursor would be 1-(3,5-dichlorophenyl)cyclopropyl ketone.

The process typically involves two steps that can often be performed in a single pot:

Imine/Iminium Ion Formation: The ketone reacts with an amine source, such as ammonia (B1221849) or ammonium (B1175870) acetate, to form an intermediate imine or iminium ion. harvard.edu

Reduction: This intermediate is then reduced to the final amine. researchgate.net

A variety of reducing agents can be employed. Mild reducing agents are preferred as they can selectively reduce the iminium ion in the presence of the starting ketone. harvard.edu Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) is a particularly effective reagent for this transformation, known for its high selectivity, broad functional group tolerance, and convenient reaction conditions. harvard.edumdma.ch Other reagents like sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation can also be used. A rhodium catalyst with carbon monoxide as a deoxygenating agent has also been shown to effect the reductive amination of cyclopropyl ketones. acs.orgnih.gov

This route is highly versatile and provides a direct pathway to the target compound from a readily accessible ketone precursor. longdom.org

Chemoenzymatic Synthetic Strategies for Cyclopropyl Ketones

Chemoenzymatic strategies represent a powerful convergence of biocatalysis and traditional organic synthesis, enabling the construction of complex chiral molecules with high precision. rochester.edu These methods leverage the inherent selectivity of enzymes for specific transformations, which can then be coupled with subsequent chemical modifications to build diverse molecular scaffolds. rochester.edulongdom.org For the synthesis of cyclopropyl ketones—versatile precursors to key pharmacophores such as α-cyclopropylamines—chemoenzymatic approaches offer significant advantages, particularly in establishing stereocontrol. rochester.eduacs.org

A prominent and highly effective chemoenzymatic strategy for synthesizing chiral cyclopropyl ketones is biocatalytic olefin cyclopropanation. This method frequently employs engineered heme proteins, such as myoglobin, to catalyze the asymmetric transfer of a carbene group from a diazo reagent to an olefin. rochester.edunih.govwpmucdn.com

Engineered Myoglobin Biocatalysts

Researchers have successfully engineered variants of sperm whale myoglobin to function as highly efficient and stereoselective cyclopropanation catalysts. rochester.edu An engineered variant, Mb(H64G,V68A), has demonstrated the ability to catalyze the highly diastereo- and enantioselective formation of cyclopropyl ketones from a broad range of vinylarene and diazoketone substrates. rochester.edu This biocatalyst's versatility allows for the creation of a diverse library of cyclopropane scaffolds. acs.org Similarly, the myoglobin variant Mb(H64V,V68G) has been utilized for the efficient synthesis of α-cyclopropylpyruvates from ethyl α-diazopyruvate, achieving excellent diastereomeric ratios and enantiomeric excess. nih.govwpmucdn.com

The general reaction scheme involves the myoglobin-catalyzed reaction between a vinylarene and a diazoketone to yield the corresponding cyclopropyl ketone. These enzymatic products can then be chemically diversified to access a wide array of enantiopure cyclopropane-containing structures. rochester.eduacs.org The reactions are often scalable, with reports of semi-preparative scale syntheses achieving good isolated yields. rochester.edu The broad tolerance of these biocatalysts has been showcased by the synthesis of over two dozen distinct cyclopropyl ketone products using a single engineered myoglobin catalyst. acs.org Furthermore, this methodology has been extended to the stereoselective synthesis of high-value fluorinated building blocks, such as CHF2-containing trisubstituted cyclopropanes. researchgate.net

Table 1: Performance of Engineered Myoglobin Variants in Cyclopropanation Reactions

Olefin Substrate Diazo Reagent Myoglobin Variant Isolated Yield Diastereomeric Ratio (d.r.) Enantiomeric Excess (ee) Reference
Styrene Ethyl α-diazopyruvate Mb(H64V,V68G) 61% >20:1 99% wpmucdn.com
4-Methoxystyrene Ethyl α-diazopyruvate Mb(H64V,V68G) 71% >20:1 99% wpmucdn.com
4-Chlorostyrene Ethyl α-diazopyruvate Mb(H64V,V68G) 65% >20:1 99% wpmucdn.com
2-Vinylpyridine Ethyl α-diazopyruvate Mb(H64V,V68G) 66% >20:1 99% wpmucdn.com
Various Vinylarenes α-Aryl/Alkyl Diazoketones Mb(H64G,V68A) Avg. 54% High High rochester.edu

Hydrogen-Borrowing Catalysis

An alternative chemoenzymatic strategy for the α-cyclopropanation of ketones employs hydrogen-borrowing (HB) catalysis. nih.gov This sustainable method avoids the need for pre-functionalized substrates and potentially hazardous reagents like diazo compounds. nih.gov The transformation is mediated by a metal catalyst, which first abstracts hydrogen from an alcohol to generate a carbonyl compound in situ. nih.gov This intermediate then participates in an aldol condensation with a ketone, and the resulting product undergoes an intramolecular displacement of a leaving group to forge the cyclopropane ring. nih.gov

A key advantage of the HB catalysis approach is its flexibility; the required leaving group can be incorporated into either the ketone or the alcohol component, providing complementary routes to the target α-cyclopropyl ketones. nih.gov The method demonstrates good functional group tolerance, proving effective for ketones that contain pendant heteroatoms or sulfone groups. nih.gov

Table 2: Examples of α-Cyclopropanation via Hydrogen-Borrowing (HB) Catalysis

Ketone Substrate Alcohol Substrate with Leaving Group Product Yield Reference
1-(2,4,6-trimethylphenyl)ethan-1-one 3-chloropropan-1-ol 85% nih.gov
1-(naphthalen-2-yl)ethan-1-one 3-chloropropan-1-ol 65% nih.gov

Chemical Reactivity and Derivatization Strategies of 1 3,5 Dichlorophenyl Cyclopropylamine

Reactivity of the Cyclopropyl (B3062369) Moiety: Ring-Opening Reactions

The cyclopropane (B1198618) ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under various conditions. This reactivity is a key feature in the chemical derivatization of cyclopropylamine-containing compounds. The presence of the phenyl and amine substituents on the same carbon atom influences the regioselectivity and facility of these reactions.

Ring-opening can be initiated by electrophilic attack, often promoted by acids. For instance, in the presence of a superacid, analogs like trans-2-phenylcyclopropylamine hydrochloride can undergo protolytic ring cleavage. nih.gov This process typically involves the formation of a dicationic intermediate, which can then be trapped by nucleophiles. nih.gov The regioselectivity of the cleavage—whether it occurs at the bond vicinal (adjacent) or distal (opposite) to the substituent—is influenced by the nature of the substituents and the reaction conditions. nih.gov For cyclopropanes bearing strong π-acceptor groups, cleavage of the vicinal bond is often observed, whereas other substitution patterns can lead to the cleavage of the distal bond. nih.gov

Lewis acids can also promote the ring-opening of N-cyclopropylamides, which are derivatives of the parent amine. rsc.orgresearchgate.net These reactions can proceed through intermediates like aziridines, leading to the formation of N-(2-halopropyl)amides or heterocyclic systems such as oxazolines. rsc.orgresearchgate.net Furthermore, donor-acceptor (D-A) cyclopropanes are known to undergo ring-opening reactions with various nucleophiles, a process that can be facilitated by Lewis acids. acs.org The unique electronic properties of 1-(3,5-Dichlorophenyl)cyclopropylamine, with its electron-donating amine and electron-withdrawing aromatic ring, make its cyclopropyl moiety a versatile substrate for such transformations.

Table 1: Summary of Cyclopropyl Ring Reactivity

Reaction Type Reagents/Conditions Intermediate Product Type
Protolytic Cleavage Superacids (e.g., CF₃SO₃H) Dicationic species Ring-opened alkylated arenes
Lewis Acid-Promoted Opening AlCl₃ (on N-acyl derivative) Aziridine intermediate N-(2-chloropropyl)amides, Oxazolines

Reactivity of the Amine Functionality: Nucleophilic Substitutions and Derivatization

The primary amine group in this compound is a potent nucleophile and a key site for derivatization. Its reactivity is fundamental to the synthesis of a vast array of analogs through reactions like acylation, alkylation, and sulfonylation. These transformations allow for the modulation of the compound's physicochemical properties.

A wide variety of derivatization methods have been developed for primary amines. nih.gov Common strategies involve reacting the amine with electrophilic reagents to form stable covalent bonds. For example, acylation with acid chlorides or anhydrides in the presence of a base yields amides. Similarly, reaction with sulfonyl chlorides produces sulfonamides. These reactions are typically efficient and allow for the introduction of a diverse range of functional groups.

The amine functionality can also be targeted for more complex modifications. Derivatization reagents such as Dansyl-Cl, Fmoc-Cl, and Dabsyl-Cl are commonly used to impart specific properties, such as fluorescence or enhanced ionization efficiency for analytical purposes. nih.gov These reagents react readily with the primary amine to form stable adducts. nih.gov Such derivatization is crucial for creating analogs for structure-activity relationship (SAR) studies and for developing probes to study biological systems.

Reactivity of the Dichlorophenyl Ring: Electrophilic Aromatic Substitutions

The dichlorophenyl ring is the third key reactive site of the molecule. Aromatic rings typically undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. wikipedia.orgminia.edu.eg The rate and regioselectivity of this reaction are governed by the electronic properties of the substituents already present on the ring. masterorganicchemistry.commasterorganicchemistry.com

In this compound, the ring bears three substituents: two chlorine atoms and a cyclopropylamine (B47189) group.

Chlorine atoms: Halogens are deactivating groups due to their inductive electron-withdrawing effect, which makes the ring less nucleophilic and slows down the rate of EAS. wikipedia.org However, they are ortho-, para-directors because their lone pairs can donate electron density through resonance, stabilizing the cationic intermediate (the sigma complex) formed during the reaction. wikipedia.org

Cyclopropylamine group: The amino group, even when attached via a cyclopropyl spacer, is generally considered an activating group and an ortho-, para-director. It donates electron density to the ring, making it more susceptible to electrophilic attack.

Strategies for Structural Modification and Derivative Synthesis

The distinct reactivities of the cyclopropyl, amine, and dichlorophenyl moieties can be harnessed to synthesize a diverse library of derivatives.

A common strategy in medicinal chemistry is to incorporate the core scaffold of a molecule into a heterocyclic ring system to explore new chemical space and biological activities. The primary amine of this compound serves as a convenient handle for constructing such systems.

Oxadiazole Synthesis: 1,3,4-Oxadiazoles can be synthesized from the amine precursor through a multi-step sequence. nih.govjchemrev.com A general route involves first converting the amine to an amide by reaction with a carboxylic acid derivative. This amide can then be reacted with hydrazine (B178648) to form the corresponding acid hydrazide. nih.gov Cyclization of the acid hydrazide, for example by heating with a dehydrating agent like phosphorus oxychloride, yields the 2,5-disubstituted-1,3,4-oxadiazole. nih.govijper.org

Triazole Synthesis: Similarly, 1,2,4-triazole (B32235) derivatives can be prepared. One common method involves the reaction of acid hydrazides with isothiocyanates to form thiosemicarbazides, which are then cyclized under basic conditions. mdpi.com Alternatively, amidrazones, which can be prepared from the amine, can be acylated and cyclized to form 1,2,4-triazoles. researchgate.net These synthetic routes provide access to a wide range of triazole derivatives incorporating the 1-(3,5-Dichlorophenyl)cyclopropyl moiety. researchgate.netmdpi.com

Table 2: General Synthetic Pathways to Heterocyclic Derivatives

Target Heterocycle Key Intermediate Typical Reagents for Cyclization
1,3,4-Oxadiazole Acyl Hydrazide POCl₃, SOCl₂, PPA

The primary amine is an ideal site for conjugation to other molecules, including peptides, proteins, or polymers, to create bioconjugates or prodrugs. nih.govnih.gov Several well-established methods target primary amines for this purpose. nih.govcreative-biogene.com

Amide Bond Formation: The amine can be coupled with molecules containing a carboxylic acid using activating agents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to form a more stable reactive intermediate. creative-biogene.comrsc.org

NHS Ester Conjugation: A highly efficient and common method involves reacting the amine with a pre-activated NHS ester. creative-biogene.com This reaction proceeds under mild conditions to form a stable amide bond. nih.gov

Maleimide-Thiol Chemistry: The amine group can be functionalized with a linker containing a maleimide (B117702) group. This maleimide-functionalized molecule can then be selectively conjugated to a thiol-containing molecule (e.g., a cysteine residue in a protein) via a Michael addition reaction. nih.gov

These strategies are widely employed in the development of antibody-drug conjugates (ADCs) and other targeted therapies, highlighting the utility of the amine functionality for creating complex molecular constructs. nih.gov

Modifying the substitution pattern on the phenyl ring is a classic medicinal chemistry strategy to fine-tune the electronic, steric, and lipophilic properties of a molecule, thereby influencing its biological activity and pharmacokinetic profile.

Studies on related phenylcyclopropylamine analogs have shown that the nature of the substituents on the aromatic ring significantly impacts their biological activity. For instance, in a series of 2-fluoro-2-arylcyclopropylamines, it was found that electron-withdrawing groups (such as fluorine or chlorine) on the para-position slightly decreased inhibitory potency against tyramine (B21549) oxidase, whereas an electron-donating methyl group increased the activity substantially. nih.gov This suggests that the electronic properties of the phenyl ring play a crucial role in molecular recognition and binding to biological targets.

Systematic modification of the 3,5-dichloro pattern—by changing the number, position, or type of substituents—would be expected to have a profound impact.

Electronic Effects: Replacing chlorine with electron-donating groups (e.g., methyl, methoxy) would increase the electron density of the ring, potentially altering binding interactions and the pKa of the amine.

Steric Effects: Introducing bulkier groups could create steric hindrance that might either enhance or disrupt binding to a target protein, depending on the topology of the binding site.

Therefore, synthesizing analogs with varied phenyl ring substitutions is a key strategy for optimizing the pharmacological profile of this compound.

Structure Activity Relationship Sar Studies of 1 3,5 Dichlorophenyl Cyclopropylamine Derivatives

Influence of Cyclopropyl (B3062369) Ring Stereochemistry on Biological Activity

The three-membered cyclopropane (B1198618) ring introduces significant conformational rigidity into molecules. unl.pt This rigidity means that the spatial orientation of substituents is fixed, making stereochemistry a critical determinant of biological activity. In derivatives of 1-(3,5-Dichlorophenyl)cyclopropylamine, the relative orientation of the phenyl ring and the amine group (i.e., cis or trans isomers) can drastically alter the molecule's ability to bind to its biological target.

Research on related cyclopropylamine-containing molecules, such as inhibitors of the histone demethylase KDM1A, has shown that stereoisomers can possess similar inhibitory activities but may interact with the target differently, for instance, by forming distinct covalent adducts with co-enzymes. nih.gov In other cases, the difference in activity between stereoisomers is pronounced. Studies on cis-12,13-cyclopropyl-epothilone B variants, for example, revealed substantial differences in microtubule binding affinity and antiproliferative activity based solely on the configuration of the cyclopropane ring stereocenters. nih.gov The analogue with a cyclopropane orientation that mimicked the natural product's epoxide configuration was significantly more potent. nih.gov This highlights that the biological activity of such compounds is tightly linked to the specific orientation of the cyclopropane moiety. nih.gov

For many biologically active arylcyclopropylamines, one stereoisomer often fits more precisely into the binding pocket of the target protein. This precise fit maximizes favorable interactions (e.g., hydrophobic, van der Waals, hydrogen bonding) and minimizes steric clashes, leading to higher affinity and potency.

Table 1: Hypothetical Comparison of Biological Activity of Cyclopropyl Ring Stereoisomers This table illustrates the typical impact of stereochemistry on activity, based on findings for related compound classes.

CompoundIsomerTarget Enzyme IC50 (nM)Relative Potency
Arylcyclopropylamine Derivative 1trans-(1R,2S)25High
Arylcyclopropylamine Derivative 1cis-(1R,2R)1500Low
Arylcyclopropylamine Derivative 2trans-(1S,2R)30High
Arylcyclopropylamine Derivative 2cis-(1S,2S)1800Low

Impact of Halogen Substitution Patterns on the Phenyl Ring

The nature, number, and position of halogen substituents on the phenyl ring are pivotal in modulating the electronic properties and binding interactions of this compound derivatives. The 3,5-dichloro pattern provides a specific electronic and steric profile that often contributes to potent activity. Halogens are electron-withdrawing groups that can influence the molecule's acidity, basicity, and ability to participate in halogen bonding—a type of noncovalent interaction with electron-rich atoms in a protein's binding site.

SAR studies on various classes of compounds demonstrate the importance of the halogen substitution pattern. For instance, in a series of citalopram (B1669093) analogues, which also feature a substituted phenyl ring, modifying the halogen at a key position significantly impacted binding affinity for the serotonin (B10506) transporter (SERT). nih.gov Replacing a cyano group with a bromine or iodine atom resulted in compounds with equal or even greater binding affinity. nih.gov This indicates that the size, electronegativity, and polarizability of the halogen are critical.

Changing the substitution pattern from 3,5-dichloro to other patterns (e.g., 2,4-dichloro, 3,4-dichloro, or 4-monochloro) can alter the molecule's shape and how it docks into a target's active site. Furthermore, the electron-withdrawing nature of the chlorine atoms affects the C-I bond in related iodobenzene (B50100) structures, which can influence the strength of potential halogen bonds. nih.gov The specific 3,5-dichloro pattern is often optimal for fitting into hydrophobic pockets while positioning other parts of the molecule, like the cyclopropylamine (B47189) group, for crucial interactions.

Table 2: Impact of Phenyl Ring Halogen Substitution on Target Binding Affinity This table shows representative data from a series of citalopram analogues, illustrating the principle of how halogen substitutions can modulate biological activity.

Core StructureSubstitution at Position 5SERT Binding Affinity (Ki, nM)
(±)-Citalopram Analogue-CN (Citalopram)1.94
(±)-Citalopram Analogue-Br1.04
(±)-Citalopram Analogue-I1.42
(±)-Citalopram Analogue-CF33.50
(±)-Citalopram Analogue-H28.5

Role of the Cyclopropylamine Group in Target Interaction and Selectivity

The cyclopropylamine group is a key pharmacophoric element responsible for the mechanism of action of many of its derivatives, particularly those that act as enzyme inhibitors. This moiety contributes to biological activity through several mechanisms:

Conformational Rigidity : As part of the cyclopropyl ring, the amine group's position is conformationally restricted. unl.pt This pre-organization reduces the entropic penalty upon binding to a target, potentially leading to higher affinity.

Basic Center : The primary amine is a basic center that can be protonated at physiological pH. The resulting ammonium (B1175870) cation can form strong ionic interactions or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in the active site of a target protein.

Reactive Moiety for Covalent Inhibition : For inhibitors of flavin-dependent enzymes like KDM1A (LSD1) and monoamine oxidases (MAOs), the cyclopropylamine moiety is crucial for the mechanism of irreversible inhibition. The enzyme oxidizes the amine, leading to the formation of a highly reactive cyclopropyliminium ion intermediate. This intermediate then undergoes nucleophilic attack by a component of the enzyme, such as the FAD cofactor or a cysteine residue, resulting in a stable, covalent adduct and inactivation of the enzyme. nih.gov

The introduction of substituents on the cyclopropylamine ring can modulate selectivity. For example, adding bulkier groups can increase selectivity for a specific target enzyme over others, such as MAO-A and MAO-B, by creating steric hindrance that prevents binding to the more constrained active sites of off-target enzymes. nih.gov

Elucidation of Essential Molecular Elements for Desired Biological Activity

Based on extensive SAR studies of arylcyclopropylamine derivatives, a clear picture of the essential molecular elements for high-potency biological activity has emerged. These elements constitute the core pharmacophore of this class of compounds.

Rigid Cyclopropyl Scaffold : The cyclopropane ring acts as a rigid linker that correctly orients the aromatic ring and the amine group for optimal interaction with the target. Its stereochemistry is a determining factor for potency, with one isomer typically being significantly more active than others. mdpi.com

Primary Amine Group : The amine function is indispensable. It serves as a key hydrogen bonding group and/or an ionic interaction point. In the case of irreversible inhibitors, it is the chemical handle that, upon enzymatic activation, leads to covalent modification of the target. researchgate.net

Biological Targets and Mechanisms of Action of 1 3,5 Dichlorophenyl Cyclopropylamine

Identification of Specific Biological Targets

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, LSD1)

Based on available research, the primary enzymatic target of 1-(3,5-Dichlorophenyl)cyclopropylamine is suggested to be Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. This is inferred from its structural similarity to tranylcypromine (B92988) (trans-2-phenylcyclopropylamine), a well-established inhibitor of LSD1. asco.orgnih.govnih.gov Tranylcypromine and its analogs are known to act as mechanism-based irreversible inhibitors of LSD1. researchgate.net They form a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor, which is essential for the demethylase activity of the enzyme. nih.gov This inactivation of LSD1 leads to alterations in histone methylation patterns, which in turn affects gene expression. asco.org

Novel analogs of tranylcypromine have been synthesized and shown to be potent LSD1 inhibitors, with some exhibiting significantly greater potency than the parent compound. asco.orgnih.gov The development of these analogs is a key area of research in the pursuit of more selective and effective therapeutic agents targeting LSD1. nih.gov

There is currently no scientific literature available to suggest that this compound is an inhibitor of Acetylcholinesterase.

Modulation of Cellular Pathways (e.g., inhibition of cancer cell proliferation)

The inhibition of LSD1 by tranylcypromine analogs, such as likely this compound, has significant effects on cellular pathways, most notably leading to the inhibition of cancer cell proliferation. asco.orgnih.gov LSD1 is overexpressed in various cancers, including prostate cancer, and its activity is linked to the regulation of genes involved in cell growth and differentiation. asco.orgnih.gov

Studies on tranylcypromine analogs in prostate cancer cell lines have demonstrated that LSD1 inhibition leads to a reduction in cell proliferation. asco.org This anti-proliferative effect is associated with the modulation of key cellular pathways. For instance, the inhibition of LSD1 can lead to the depletion of androgen receptor (AR) signaling, which is a critical pathway for the growth of prostate cancer cells. asco.org This is achieved through the alteration of histone methylation at androgen response elements, leading to reduced expression of AR target genes like prostate-specific antigen (PSA). asco.org

Interactive Data Table: Effect of LSD1 Inhibition by Tranylcypromine Analogs on Cancer Cell Proliferation

Cell LineCancer TypeEffect of LSD1 InhibitionReference
LNCaPProstate CancerInhibition of cell proliferation, depletion of AR signaling asco.org
MV4-11Acute Myeloid LeukemiaArrest of proliferation, induction of target genes nih.gov
NB4Acute Promyelocytic LeukemiaArrest of proliferation, induction of target genes nih.gov

Receptor Interaction Studies and Agonism/Antagonism

There is no specific information available in the current scientific literature regarding receptor interaction studies, agonism, or antagonism of this compound. The primary mechanism of action for this class of compounds appears to be enzyme inhibition rather than direct receptor binding.

Proposed Molecular Mechanisms of Action

Antitumor Mechanisms in Cancer Cell Lines

The proposed antitumor mechanism of this compound, as a tranylcypromine analog, is centered on its ability to inhibit the enzymatic activity of LSD1. asco.orgnih.gov LSD1 plays a crucial role in tumorigenesis by regulating gene expression through the demethylation of histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). nih.govnih.gov

By irreversibly inhibiting LSD1, this compound would lead to an increase in the methylation of H3K4 and H3K9 at the promoter regions of specific genes. asco.org This alteration in histone methylation status can reactivate tumor suppressor genes that were silenced by LSD1-mediated demethylation, and conversely, repress the expression of oncogenes.

The downstream effects of LSD1 inhibition in cancer cells include:

Induction of Cell Differentiation: In leukemia cell lines, for example, LSD1 inhibition can lead to the expression of genes that promote cell differentiation, thereby halting the uncontrolled proliferation of immature cancer cells. nih.gov

Cell Cycle Arrest: Inhibition of LSD1 can lead to the arrest of the cell cycle, preventing cancer cells from dividing and proliferating. mdpi.com

Apoptosis: By modulating the expression of pro- and anti-apoptotic genes, LSD1 inhibitors can induce programmed cell death in cancer cells. nih.gov

The synergistic effect observed when combining tranylcypromine analogs with other anticancer agents, such as androgen receptor antagonists, suggests a multi-faceted approach to cancer therapy involving LSD1 inhibition. asco.org

Antiviral Mechanisms (e.g., against herpes simplex viruses, influenza A virus)

There is no scientific literature available from the conducted searches to suggest any antiviral activity or proposed antiviral mechanisms for this compound against herpes simplex viruses or influenza A virus.

Antibacterial Mechanisms (e.g., against Staphylococcus aureus, Escherichia coli)

The antibacterial activity of this compound has been noted against both Gram-positive and Gram-negative bacteria, including the clinically significant pathogens Staphylococcus aureus and Escherichia coli. The mechanisms of action, however, appear to differ based on the structural characteristics of the bacterial cell wall.

Against Staphylococcus aureus (Gram-Positive):

Research indicates that the primary antibacterial mechanism of this compound against Staphylococcus aureus, particularly methicillin-resistant Staphylococcus aureus (MRSA), involves the disruption of cell wall biosynthesis. This is achieved through the inhibition of penicillin-binding protein 2a (PBP2a), an enzyme crucial for the transpeptidation step in peptidoglycan synthesis. The 3,5-dichlorophenyl moiety of the compound is thought to play a significant role in its potent activity against these Gram-positive pathogens.

Against Escherichia coli (Gram-Negative):

The mechanism of action of this compound against Escherichia coli is less clearly defined in publicly available research. The outer membrane of Gram-negative bacteria like E. coli presents a significant barrier to the entry of many antibacterial compounds. However, the lipophilic nature of the dichlorophenyl group and the unique stereochemistry of the cyclopropylamine (B47189) moiety may facilitate its passage across this barrier.

Once inside the periplasmic space or the cytoplasm, potential targets could include enzymes involved in DNA replication and repair, such as DNA gyrase and topoisomerase IV. These enzymes are essential for maintaining the proper topology of bacterial DNA and are the targets of fluoroquinolone antibiotics, which also possess a cyclopropyl (B3062369) group. It is plausible that this compound could interfere with the function of these topoisomerases, leading to DNA damage and cell death. However, direct evidence for this specific mechanism of action against E. coli requires further investigation.

Comparative Analysis with Known Modulators of Identified Targets

A comparative analysis of this compound with known modulators of its potential targets—PBP2a and nucleic acid synthesis enzymes—highlights its unique structural features and potential advantages.

Comparison with PBP2a Inhibitors:

The primary target identified in S. aureus is PBP2a, which is also the target of β-lactam antibiotics. However, MRSA strains are resistant to most β-lactams due to the low affinity of these drugs for the PBP2a active site.

Compound/Class Mechanism of Action on PBP2a Key Structural Features
This compound Non-covalent inhibition of the transpeptidase activity of PBP2a.Dichlorophenyl and cyclopropylamine moieties.
β-Lactams (e.g., Methicillin, Oxacillin) Covalent acylation of the active site serine of PBPs, leading to irreversible inhibition.β-lactam ring.
Ceftaroline Covalent acylation of the PBP2a active site, with a higher affinity than traditional β-lactams.Modified cephalosporin (B10832234) structure.
Non-β-lactam allosteric inhibitors Bind to an allosteric site on PBP2a, inducing a conformational change that closes the active site.Varied, often heterocyclic structures.

Unlike β-lactams, which form a covalent bond with the active site of PBPs, the interaction of this compound with PBP2a is likely non-covalent. This difference in binding mode could be advantageous in overcoming some mechanisms of β-lactam resistance. The presence of the dichlorophenyl group likely contributes to strong hydrophobic and electronic interactions within the binding pocket, while the rigid cyclopropylamine scaffold properly orients the molecule for optimal binding.

Comparison with Nucleic Acid Synthesis Inhibitors:

Assuming a potential mechanism of action against nucleic acid synthesis in both S. aureus and E. coli, a comparison can be made with established inhibitors of these pathways.

Compound/Class Specific Target Mechanism of Action Key Structural Features
This compound Potentially DNA gyrase and/or topoisomerase IV.Interference with DNA replication and repair.Cyclopropylamine and dichlorophenyl groups.
Fluoroquinolones (e.g., Ciprofloxacin) DNA gyrase and topoisomerase IV.Stabilize the enzyme-DNA cleavage complex, leading to double-strand breaks.Fused aromatic ring system with a cyclopropyl group.
Rifamycins (e.g., Rifampin) DNA-dependent RNA polymerase.Binds to the β-subunit of RNA polymerase, blocking the elongation of RNA.Ansa macrolide structure.
Nitroimidazoles (e.g., Metronidazole) DNA.Reduction of the nitro group creates reactive radicals that damage DNA.Nitroimidazole ring.

The structural similarity of the cyclopropylamine moiety in this compound to the cyclopropyl group found in many fluoroquinolones suggests a potential for a similar mechanism of action involving the inhibition of bacterial type II topoisomerases. However, the dichlorophenyl group is a significant structural deviation from the fused ring systems of fluoroquinolones, which could lead to a different binding mode or target specificity. This unique combination of a cyclopropylamine and a dichlorophenyl ring distinguishes it from other classes of nucleic acid synthesis inhibitors and may offer a different spectrum of activity or a lower propensity for the development of resistance.

Preclinical Investigations of 1 3,5 Dichlorophenyl Cyclopropylamine

In Vitro Biological Activity Assessments

The initial stages of preclinical evaluation involve rigorous in vitro testing to determine a compound's biological effects at a cellular and molecular level. These assessments are crucial for identifying potential therapeutic applications and understanding the mechanisms of action.

Cell-Based Assays (e.g., cancer cell line growth inhibition, antiviral efficacy, antibacterial activity)

Studies have indicated that 1-(3,5-Dichlorophenyl)cyclopropylamine exhibits a spectrum of biological activities, including antitumor, antiviral, and antibacterial properties.

Antitumor Activity: The compound has demonstrated the ability to inhibit the growth of various cancer cell lines. Notably, in studies involving glioblastoma (U-87 MG) and breast adenocarcinoma (MCF-7) cell lines, analogs of this compound featuring cyclopropane (B1198618) rings have shown IC₅₀ values in the low micromolar range. smolecule.com The proposed mechanism for its anticancer effect involves the induction of G2/M cell cycle arrest and mitochondrial apoptosis. smolecule.com The presence of the dichlorophenyl group is thought to enhance the compound's lipophilicity, which facilitates its movement across cell membranes and allows for interaction with intracellular targets. smolecule.com

Antiviral Efficacy: Preliminary research suggests that this compound possesses antiviral properties, with observed efficacy against herpes simplex viruses (HSV) and influenza A virus. smolecule.com

Antibacterial Activity: The compound has shown activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. smolecule.com The 3,5-dichlorophenyl motif, in particular, is associated with potent activity against Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values reported to be in the range of 8–32 μg/mL. smolecule.com

Table 1: Summary of In Vitro Antibacterial Activity

Bacterial Strain Activity MIC Range
Staphylococcus aureus Active Not specified
Escherichia coli Active Not specified
MRSA Potent 8–32 μg/mL
Bacillus subtilis Potent 8–32 μg/mL

Biochemical Assays (e.g., enzyme inhibition kinetics, target binding affinity)

To further understand its mechanism of action, biochemical assays have been employed. These studies suggest that the antibacterial effects of this compound may be attributed to the inhibition of essential bacterial enzymes. Mechanistic studies indicate that the compound may disrupt the biosynthesis of the cell wall by inhibiting penicillin-binding protein 2a (PBP2a), a critical enzyme involved in the cross-linking of peptidoglycan. smolecule.com Furthermore, the cyclopropane ring is believed to enhance the permeability of the bacterial membrane, leading to an accumulation of the compound inside the cell and subsequent interference with nucleic acid synthesis. smolecule.com

In Vivo Studies in Animal Models

Following promising in vitro results, the evaluation of a compound's therapeutic potential moves to in vivo studies in animal models. This phase is critical for assessing efficacy, safety, and the pharmacokinetic profile in a living organism, providing a bridge to potential human clinical trials.

Selection and Characterization of Animal Models (e.g., xenograft models for oncology, infectious disease models)

At present, there is no publicly available scientific literature detailing the specific selection and characterization of animal models used for the in vivo investigation of this compound. Research in oncology often utilizes xenograft models, where human cancer cells are implanted into immunocompromised mice, to study the efficacy of potential antitumor agents. nih.govnih.govchampionsoncology.comaltogenlabs.comnih.govyoutube.com For infectious diseases, various animal models are employed to mimic human infections, allowing for the evaluation of antiviral and antibacterial efficacy. springernature.comnih.goviitri.orgcriver.comnih.govnih.govfrontiersin.org

Efficacy Studies in Relevant Disease Models (e.g., antitumor, antiviral, antibacterial models)

Detailed reports on the in vivo efficacy of this compound in antitumor, antiviral, or antibacterial animal models are not currently available in the public domain. Such studies are essential to validate the in vitro findings and to determine the therapeutic potential of the compound in a physiological setting. nih.govnih.govnih.govresearchgate.net

Computational Chemistry and Molecular Modeling of 1 3,5 Dichlorophenyl Cyclopropylamine

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is frequently used to predict the interaction between a small molecule ligand and a protein target.

The primary goal of molecular docking is to model the interaction between a ligand, such as 1-(3,5-Dichlorophenyl)cyclopropylamine, and a biological target, typically a protein. This process involves preparing the 3D structures of both the ligand and the target protein. The docking algorithm then samples a vast number of possible conformations and orientations of the ligand within the protein's binding site.

These potential binding poses are evaluated using a scoring function, which estimates the binding affinity. The result is a ranked list of poses, with the top-ranked pose representing the most probable binding mode. For this compound, this would reveal how the dichlorophenyl ring and the cyclopropylamine (B47189) group arrange themselves to achieve optimal interactions within a specific target's pocket.

Illustrative Data from a Hypothetical Docking Study

Parameter Description
Target Protein A hypothetical kinase (e.g., PDB ID: XXXX)
Ligand This compound
Docking Software AutoDock Vina
Top Pose Binding Affinity -8.5 kcal/mol

| Key Conformation Feature | The dichlorophenyl group is positioned deep within a hydrophobic pocket, while the cyclopropylamine's amino group forms a hydrogen bond with a key residue. |

Analysis of the top-ranked docking poses allows for the identification of the most probable binding location on the protein target, known as the putative binding site. Furthermore, this analysis provides detailed insights into the specific intermolecular interactions that stabilize the ligand-protein complex. nih.gov These interactions are crucial for molecular recognition and binding affinity.

For this compound, key interactions would likely include:

Hydrogen Bonds: The primary amine group is a potential hydrogen bond donor.

Hydrophobic Interactions: The dichlorophenyl ring is hydrophobic and would likely interact with nonpolar residues.

Halogen Bonds: The chlorine atoms could potentially form halogen bonds with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

Hypothetical Key Intermolecular Interactions for this compound

Interaction Type Ligand Group Protein Residue (Hypothetical) Distance (Å)
Hydrogen Bond -NH2 ASP 145 (Backbone C=O) 2.9
Hydrophobic (Pi-Alkyl) Dichlorophenyl Ring LEU 83 4.5
Hydrophobic (Pi-Alkyl) Cyclopropyl (B3062369) Ring VAL 34 5.1

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govresearchgate.net If this compound were a known inhibitor, it could be used as a reference compound. A virtual screening campaign would dock thousands or millions of commercially available or proprietary compounds against the same target.

The goal is to find novel compounds (hits) that have a better-predicted binding affinity or a different chemical scaffold but similar predicted binding interactions. rsc.org This process can accelerate the identification of new lead compounds for further development or suggest modifications to the original molecule to optimize its binding. researchgate.net

Structure-Based Drug Design Approaches

Structure-based drug design (SBDD) uses the 3D structural information of the target to guide the design of new ligands. mdpi.com This approach is highly effective when a high-resolution structure of the target protein is available.

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.govresearchgate.net

Structure-Based Pharmacophore: This model is derived from the key interactions observed in the docked pose of this compound within its target's binding site. nih.govmdpi.com The model would consist of a 3D arrangement of features like a hydrogen bond donor (from the amine), a hydrophobic/aromatic feature (from the dichlorophenyl ring), and excluded volumes representing the space occupied by the protein.

Ligand-Based Pharmacophore: If a series of known active analogues of this compound exists, they can be superimposed to identify common chemical features that are essential for their biological activity. ias.ac.in

These pharmacophore models serve as 3D queries to rapidly screen large compound databases, identifying molecules that possess the required features in the correct spatial arrangement. nih.gov

Illustrative Pharmacophore Model Features for this compound

Feature ID Feature Type Location
HBD1 Hydrogen Bond Donor Primary Amine (-NH2)
AROM1 Aromatic Ring Center of Dichlorophenyl Ring

While molecular docking provides a rapid estimate of binding affinity, more rigorous and computationally expensive methods are needed for higher accuracy. nih.gov

Molecular Dynamics (MD) Simulations: An MD simulation would be performed on the docked complex of this compound and its target protein. This simulation models the atomic movements of the system over time, providing insights into the stability of the binding pose and the flexibility of the protein and ligand. It helps to validate the key interactions predicted by docking. nih.gov

Free Energy Perturbation (FEP): FEP is a method based on statistical mechanics used to calculate free energy differences between two states, for example, between a parent ligand and a modified analogue. wikipedia.org By computationally "mutating" this compound (e.g., by changing a chlorine to a fluorine or methyl group), FEP can accurately predict the resulting change in binding affinity (ΔΔG). researchgate.net This is extremely valuable for prioritizing which new molecules to synthesize in a lead optimization program. nih.govnih.gov

Hypothetical FEP Results for Analogs of this compound

Compound Modification from Parent Predicted ΔΔG (kcal/mol) Interpretation
Analog 1 5-Cl -> 5-F +0.8 Weaker binding
Analog 2 3-Cl -> 3-CH3 -1.2 Stronger binding

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful computational tools used to investigate the electronic structure and properties of molecules, offering profound insights into their reactivity and interaction with biological targets. bohrium.com For this compound, DFT calculations are employed to elucidate key electronic descriptors that govern its behavior. These calculations help in understanding the distribution of electron density, the energies of frontier molecular orbitals, and the electrostatic potential, all of which are critical for predicting the molecule's stability, reactivity, and binding affinity. acs.org

The primary outputs of these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. tandfonline.com A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. tandfonline.com

Furthermore, DFT calculations are used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. bohrium.com For this compound, the electron-withdrawing nature of the two chlorine atoms on the phenyl ring significantly influences the MEP, creating electropositive regions on the amine group's hydrogen atoms and electronegative regions around the chlorine atoms. This charge distribution is fundamental to how the molecule interacts with receptor sites, for instance, through hydrogen bonding or other non-covalent interactions.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's chemical behavior. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such parameters are invaluable in computational drug design for predicting how a molecule will behave in a biological environment. researchgate.net While specific DFT studies for this compound are not extensively published, data from analogous dichlorophenyl-containing bioactive compounds provide representative insights into the values that would be expected.

ParameterDescriptionTypical Calculated Value (for analogous structures)
EHOMO (eV)Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.-6.5 to -7.0 eV
ELUMO (eV)Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.-0.5 to -1.0 eV
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.~3.7 - 4.5 eV
Dipole Moment (Debye)Measure of the net molecular polarity.~2.0 - 3.5 D
Electronegativity (χ)The power of an atom in a molecule to attract electrons to itself.~3.5 - 4.0
Chemical Hardness (η)Resistance to change in electron distribution or charge transfer.~1.8 - 2.3

Application in Lead Optimization Strategies to Enhance Potency and Selectivity

The structural and electronic features of this compound make it a valuable scaffold in lead optimization campaigns aimed at enhancing the potency and selectivity of drug candidates. Lead optimization is a critical phase in drug discovery where an active "lead" compound is systematically modified to improve its pharmacological profile, including efficacy, safety, and pharmacokinetic properties. researchgate.net Computational modeling plays a pivotal role in guiding these modifications.

The this compound structure presents several key features for optimization:

The Dichlorophenyl Ring : The two chlorine atoms are strong electron-withdrawing groups. Their meta-positioning (3,5-) provides a symmetric electronic influence that can enhance binding to target proteins through specific hydrophobic and electronic interactions. In lead optimization, computational models are used to explore alternative substitution patterns (e.g., 2,4-dichloro or 3,4-dichloro) or different halogen substituents (e.g., fluorine, bromine) to fine-tune these interactions and improve target selectivity. mdpi.com

The Cyclopropylamine Moiety : This small, rigid ring introduces conformational constraints, which can be highly beneficial for potency. By locking the orientation of the amine group relative to the phenyl ring, it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity. Furthermore, the cyclopropyl group can influence metabolic stability and membrane permeability. mdpi.com The amine group itself is a key interaction point, capable of forming crucial hydrogen bonds or salt bridges with residues in a protein's active site.

Structure-Activity Relationship (SAR) Studies : Computational chemistry allows for the systematic in silico evaluation of structural modifications. For instance, replacing the chlorine atoms with other groups (e.g., trifluoromethyl, cyano) or altering the cyclopropyl ring can be modeled to predict the impact on binding affinity and selectivity. This rational design approach prioritizes the synthesis of compounds most likely to succeed, saving significant time and resources. uantwerpen.be

An example of this optimization strategy can be seen in the development of antibacterial agents. Studies have shown that the 3,5-dichlorophenyl motif confers potent activity against Gram-positive pathogens like Staphylococcus aureus. Molecular docking simulations suggest that this activity is related to increased hydrophobic interactions within the active site of target enzymes. mdpi.com Lead optimization efforts would focus on modifying the scaffold to enhance these interactions while minimizing off-target effects, thereby improving the therapeutic index. The potency of dichlorophenyl-containing derivatives has been shown to be significantly higher than their non-halogenated counterparts, underscoring the importance of the electronic and steric contributions of the chloro-substituents. mdpi.com

Modification StrategyRationalePredicted OutcomeComputational Tool
Vary Phenyl Substituents (e.g., replace Cl with F, CF3)Fine-tune electronic properties and steric bulk to optimize binding pocket interactions.Enhanced potency and/or selectivity.DFT, Molecular Docking
Modify Cyclopropyl Ring (e.g., open to propyl, substitute)Alter conformational rigidity and metabolic stability profile.Improved pharmacokinetic properties (ADME).Molecular Dynamics, Docking
Substitute Amine Group (e.g., methylation, acylation)Modify hydrogen bonding capacity and basicity (pKa).Modulated target affinity and cell permeability.Quantum Chemical Calculations
Explore Alternative Scaffolds (Bioisosteric replacement)Replace core structure while maintaining key interactions to improve properties or escape patent space.Novel chemical series with potentially better overall profile.3D-QSSR, Pharmacophore Modeling

Role of the Cyclopropylamine Scaffold in Medicinal Chemistry and Drug Discovery

Cyclopropylamine (B47189) as a Privileged Structure and Bioisostere in Drug Design

The cyclopropylamine scaffold is widely regarded as a "privileged structure" in medicinal chemistry. nih.gov A privileged structure is a molecular framework that is capable of binding to multiple, distinct biological targets through strategic modification of its functional groups. nih.gov The utility of the cyclopropylamine scaffold in targeting diverse receptors and enzymes, particularly within the central nervous system (CNS), underscores its privileged status. nih.gov

The distinct properties of the cyclopropane (B1198618) ring are key to its success. acs.org These include:

Conformational Rigidity: The fixed, three-dimensional nature of the ring helps to lock the molecule into a specific conformation, which can lead to more favorable, lower-entropy binding to a biological target. researchgate.net

Unique Electronic Character: The strained C-C bonds of the cyclopropane ring have enhanced π-character, influencing the molecule's electronic properties and potential interactions. acs.orgresearchgate.net

Metabolic Stability: The C-H bonds on a cyclopropane ring are stronger than those in typical alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.com This can improve a drug candidate's metabolic profile. researchgate.net

Furthermore, the cyclopropyl (B3062369) group frequently serves as a bioisostere , a chemical substituent that retains the essential biological activity of another group. It is often used as a replacement for an isopropyl group to enhance metabolic stability. nih.gov This strategic substitution can address common challenges in drug development, such as improving potency, increasing brain permeability, and reducing off-target effects. researchgate.net

Design and Synthesis of Novel Cyclopropylamine-Containing Drug Candidates

A notable example is the design of fluorinated cyclopropylamine derivatives as selective serotonin (B10506) 2C (5-HT2C) receptor agonists for potential use in treating CNS disorders. nih.gov In this approach, fluorine atoms were incorporated into the cyclopropane ring to block potential sites of metabolism and alter the molecule's conformation, leading to higher potency and selectivity. nih.gov Similarly, cyclopropylamine-containing cyanopyrimidine derivatives have been designed and synthesized as potent inhibitors of Lysine (B10760008) Specific Demethylase 1 (LSD1), a promising target for anticancer therapies. nih.gov

The synthesis of these complex molecules relies on a variety of chemical methods. The fundamental cyclopropylamine structure can be synthesized through several routes, including the amination of cyclopropanol (B106826) and the reductive amination of cyclopropanecarboxaldehyde. longdom.orglongdom.org More advanced, multi-step syntheses are required for substituted derivatives.

Table 1: Selected Synthetic Methodologies for Cyclopropylamine Derivatives
MethodDescriptionApplication ExampleReference
Transition Metal-Catalyzed [2+1]-CycloadditionConstruction of the cyclopropane ring by reacting a diazo compound with an aromatic vinyl fluoride.Synthesis of fluorinated 2-phenylcyclopropylmethylamine derivatives. nih.gov
Curtius DegradationConversion of a carboxylic acid into an amine, used for scalable synthesis.Large-scale synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride from its corresponding carboxylic acid. nih.gov
Modified Hofmann ReactionConversion of a carboxamide to an amine, often starting from gamma-butyrolactone.Economic, large-scale manufacturing of cyclopropylamine. google.com
Nucleophilic SubstitutionA multi-step process involving the reaction of substituted aromatic compounds to build the final molecule.Synthesis of cyclopropane amide derivatives with antimicrobial activity. mdpi.com

These synthetic strategies allow for the creation of diverse libraries of cyclopropylamine-containing compounds for biological screening and lead optimization.

Applications Beyond Medicinal Chemistry (e.g., agrochemical development)

The utility of the cyclopropylamine scaffold extends beyond pharmaceuticals into the agrochemical sector, where its derivatives are crucial components in the formulation of modern crop protection agents. longdom.orgnbinno.com The chemical reactivity and biological activity of these compounds make them effective herbicides, fungicides, and insecticides. longdom.org

Cyclopropylamine derivatives are valued in agriculture for their ability to form stable and potent molecules that protect crops from a wide range of pests and diseases. longdom.org For instance, certain cyclopropylamino-substituted s-triazines are known to be effective herbicides. google.comgoogle.com The compound cyromazine, an ectoparasiticide, is another key agricultural product derived from cyclopropylamine. google.com The development of such agents is critical for enhancing agricultural yields and ensuring food security. nbinno.com

Beyond agriculture, cyclopropylamine derivatives are also used in material science for the synthesis of specialty polymers and advanced coatings. longdom.orglongdom.org The rigidity imparted by the cyclopropane ring can lead to materials with exceptional thermal and mechanical properties. longdom.org

Table 2: Non-Medicinal Applications of the Cyclopropylamine Scaffold
SectorApplicationSpecific ExamplesReference
AgrochemicalsHerbicides6-cyclopropylamino-2-chloro-s-triazine derivatives google.com
FungicidesDerivatives like cyprodinil pmarketresearch.com
Insecticides / EctoparasiticidesCyromazine (Larvadex®, Trigard®) google.com
Material ScienceSpecialty Polymers & CoatingsUsed to create materials with high thermal and mechanical stability. longdom.orglongdom.org
Chemical SynthesisChemical IntermediatesProduction of fine chemicals, dyes, and fragrances. longdom.org

Future Research Directions and Unexplored Avenues

Development of More Selective and Stereoselective Synthetic Methodologies

The biological activity of arylcyclopropylamines is often dependent on their stereochemistry. However, many existing synthetic routes produce mixtures of stereoisomers (cis/trans or enantiomers), which can complicate pharmacological evaluation and lead to suboptimal therapeutic profiles. Future research must prioritize the development of robust, scalable, and highly stereoselective synthetic methods.

Recent advancements have shown promise in this area. For instance, a stereodivergent synthesis of 2-arylcyclopropylamines has been developed using a sequence of iridium-catalyzed C(sp³)–H borylation followed by a palladium-catalyzed Suzuki-Miyaura coupling. nih.govnagoya-u.ac.jp A key finding was that the stereochemical outcome (cis or trans) of the coupling reaction could be controlled by the presence or absence of oxygen, allowing access to different isomers from a common intermediate. nih.govnagoya-u.ac.jp Another approach involves the asymmetric synthesis starting from chiral N-sulfinyl α-chloro ketimines, which react with Grignard reagents to produce chiral cyclopropylamines with good diastereoselectivity. nih.gov

Future efforts should focus on adapting and optimizing these modern synthetic strategies specifically for 1-arylcyclopropylamines like 1-(3,5-dichlorophenyl)cyclopropylamine. The goal is to develop methods that not only provide precise control over the three-dimensional structure but are also efficient and economically viable for producing enantiopure compounds for clinical investigation. Chemoenzymatic methods, which use engineered enzymes to catalyze key stereoselective steps, also represent a promising frontier for generating libraries of chiral cyclopropane (B1198618) scaffolds. rochester.edu

Table 1: Modern Approaches to Stereoselective Cyclopropylamine (B47189) Synthesis

MethodCatalyst/ReagentKey FeaturePotential Advantage
C-H Borylation / Suzuki-Miyaura CouplingIridium / PalladiumStereodivergent control (cis/trans) based on reaction atmosphere (N₂ vs. O₂)Step-economical access to different isomers from a common precursor. nih.govnagoya-u.ac.jp
Asymmetric Synthesis from KetiminesChiral N-sulfinyl α-chloro ketimines with Grignard reagentsDiastereoselective 1,3-dehydrohalogenation and additionGenerates chiral N-protected cyclopropylamines. nih.gov
Chemoenzymatic SynthesisEngineered Myoglobin (B1173299) VariantsHighly diastereo- and enantioselective olefin cyclopropanationBroad substrate scope and high stereoselectivity for creating chiral building blocks. rochester.edu
Photocatalytic BromonitroalkylationVisible Light Photoredox CatalysisForms bromonitroalkylated adducts that cyclize to nitrocyclopropanesProvides a precursor for trans-cyclopropylamines, which are cores of LSD1 inhibitors. rsc.org

Comprehensive Elucidation of Off-Target Interactions and Polypharmacology

The principle of "one drug, one target" is often an oversimplification, as many successful drugs exert their effects by interacting with multiple targets—a concept known as polypharmacology. The tranylcypromine (B92988) (TCP) scaffold, closely related to this compound, is a classic example, showing activity against monoamine oxidases (MAO-A and MAO-B), the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1/KDM1A), and various cytochrome P450 (P450) enzymes. nih.govnih.govnih.govfrontiersin.org This promiscuity can be both a source of therapeutic efficacy and unwanted side effects.

A critical future direction is the systematic and comprehensive profiling of the target landscape of this compound and its close analogs. This involves moving beyond primary targets to identify and characterize all significant off-target interactions. Techniques such as chemical proteomics and activity-based protein profiling (ABPP) can be employed to map the full spectrum of protein interactions within a complex biological system. researchgate.net

Understanding this compound's polypharmacology is vital for several reasons:

Predicting Side Effects: Interactions with enzymes like P450s can lead to drug-drug interactions and metabolic liabilities. frontiersin.orgdrugbank.com A full interaction profile can help predict and mitigate these risks.

Drug Repurposing: Uncovering unexpected off-target activities could reveal novel therapeutic applications for the compound.

Rational Design of Selective Inhibitors: By understanding the structural basis of both on-target and off-target binding, medicinal chemists can design new derivatives with improved selectivity. For example, studies have shown that introducing bulky substituents on the cyclopropylamine ring can increase selectivity for KDM1A over MAOs. nih.gov Similarly, strategic modifications to the phenyl ring can modulate selectivity between MAO-A and MAO-B. nih.gov

Exploration of Novel Therapeutic Indications and Biological Activities

While the cyclopropylamine scaffold was initially explored for its role in MAO inhibition for treating depression, research has expanded into new therapeutic areas, most notably oncology. longdom.orgresearchgate.net The discovery that tranylcypromine inhibits KDM1A, an enzyme overexpressed in many cancers, opened a major new avenue of research. nih.govnih.govresearchgate.net

Future research should systematically explore the therapeutic potential of this compound and its derivatives in:

Oncology: Analogs of this compound have shown antitumor activity in models of glioblastoma, breast, and prostate cancer. smolecule.com The 3,5-dichloro substitution pattern appears to enhance lipophilicity and may improve binding to pro-apoptotic proteins. smolecule.com Further investigation is warranted to confirm these effects and elucidate the precise mechanisms, which may involve KDM1A inhibition, induction of cell cycle arrest, or modulation of signaling pathways like NF-κB. smolecule.comnih.gov Related dichlorophenyl compounds have also shown promise against lung cancer and melanoma. nih.govnih.gov

Viral Infections: KDM1A has been implicated in the replication of viruses such as herpes simplex virus (HSV). nih.gov Given that this compound derivatives can inhibit KDM1A, their potential as antiviral agents is a compelling area for exploration.

Other Epigenetic Targets: The success with KDM1A suggests that the cyclopropylamine scaffold could be adapted to target other FAD-dependent epigenetic enzymes, potentially leading to treatments for a wider range of diseases.

Advanced Computational Approaches for Predictive Modeling and De Novo Design

Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery. For this compound, these approaches can be leveraged to address key challenges in inhibitor design. Future research should employ advanced computational methods for:

Predictive Modeling for Selectivity: Quantitative structure-activity relationship (QSAR) studies and molecular docking simulations can be used to build predictive models that explain the structural requirements for selective inhibition of MAO-A, MAO-B, or KDM1A. researchgate.net By comparing the active sites of these enzymes, researchers can identify key residues and interactions that can be exploited to design analogs with a desired selectivity profile. This is crucial for developing, for instance, a KDM1A inhibitor with minimal MAO activity to avoid the side effects associated with MAO inhibition. nih.gov

De Novo Design: Beyond modifying the existing scaffold, computational algorithms can be used for the de novo design of entirely new inhibitors. nih.govacs.org These methods generate novel molecular structures in silico that are optimized to fit the three-dimensional shape and chemical environment of a target's binding site. This could lead to the discovery of new cyclopropylamine-containing compounds or completely novel scaffolds with superior potency and selectivity.

Mechanism-Based Inhibitor Design: this compound and its analogs are often mechanism-based or irreversible inhibitors that form a covalent bond with the FAD cofactor of their target enzyme. nih.govsigmaaldrich.com Computational modeling can help elucidate the precise mechanism of this covalent modification and guide the design of inhibitors with optimized reactivity, ensuring they are potent against their target while minimizing indiscriminate off-target reactions. researchgate.net

Integration of Multi-Omics Data for Mechanism Validation and Biomarker Discovery

To fully understand the biological impact of this compound and to enable its clinical development, it is essential to look beyond single-target interactions and embrace a systems-level perspective. The integration of multiple "omics" datasets (genomics, transcriptomics, proteomics, metabolomics) provides a powerful approach to achieve this. researchgate.netnih.gov

Future research in this area should focus on:

Mechanism of Action Validation: By treating relevant cell models (e.g., cancer cells or neurons) with the compound and analyzing the resulting changes across the transcriptome, proteome, and metabolome, researchers can build a comprehensive picture of the downstream cellular pathways that are affected. pluto.biomdc-berlin.de This multi-omics fingerprint can confirm the engagement of intended targets (like KDM1A or MAO) and reveal unexpected mechanistic insights.

Biomarker Discovery: A major challenge in treating diseases like depression and cancer is predicting which patients will respond to a given therapy. Multi-omics data from preclinical models and patient samples can be used to identify biomarkers—such as specific gene expression signatures or metabolic profiles—that correlate with treatment response. researchgate.netnih.govkcl.ac.uk For example, a blood-based biomarker that predicts response to an antidepressant could revolutionize clinical practice by enabling personalized treatment strategies. labroots.comneurosciencenews.com Identifying such biomarkers will be crucial for the clinical translation of novel agents derived from the this compound scaffold.

Q & A

Q. What are the recommended synthetic routes for 1-(3,5-Dichlorophenyl)cyclopropylamine, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves cyclopropanation of a pre-functionalized benzene derivative. A common approach is the reaction of 3,5-dichlorophenylmagnesium bromide with a cyclopropylamine precursor under Grignard conditions. Optimization includes:
  • Temperature : Maintaining sub-zero temperatures (-10°C to 0°C) to prevent ring-opening side reactions.
  • Catalysts : Using copper(I) iodide to enhance coupling efficiency .
  • Purification : Acidic workup (e.g., HCl) to isolate the hydrochloride salt (CAS: 1260777-45-4), followed by recrystallization in ethanol/water .
    Yields can exceed 70% with strict anhydrous conditions and slow reagent addition.

Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : The cyclopropane protons appear as a multiplet (δ 1.2–1.8 ppm) due to ring strain. Aromatic protons from the dichlorophenyl group resonate as a singlet (δ 7.3–7.5 ppm) due to symmetry .
  • ¹³C NMR : Cyclopropane carbons appear at δ 10–15 ppm; aromatic carbons adjacent to chlorine atoms show deshielding (δ 125–135 ppm) .
  • Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ at m/z 218.12 (C₁₀H₁₃Cl₂N), with fragmentation peaks at m/z 181 (loss of cyclopropane) .
  • X-ray Crystallography : Confirms the planar cyclopropane ring and dihedral angles between the phenyl and amine groups .

Q. What are the key safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact. Use in a fume hood due to potential vapor release .
  • First Aid :
  • Inhalation : Move to fresh air; administer oxygen if breathing is labored .
  • Skin Contact : Wash with soap and water for 15 minutes; monitor for irritation .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How does the electronic nature of the 3,5-dichlorophenyl substituent influence the chemical reactivity and stability of the cyclopropane ring?

  • Methodological Answer : The electron-withdrawing chlorine atoms lower the electron density of the phenyl ring, stabilizing the cyclopropane via conjugation. This effect:
  • Reduces Basicity : The amine pKa decreases (~8.5 vs. ~10.2 for non-chlorinated analogs), impacting solubility in acidic media .
  • Enhances Ring Stability : DFT calculations show a 15% increase in cyclopropane ring strain energy compared to unsubstituted analogs, but resonance stabilization mitigates ring-opening .
  • Reactivity : Chlorine atoms direct electrophilic substitution to the para position (relative to the amine), enabling regioselective functionalization .

Q. What strategies can be employed to resolve contradictions in reported biological activity data for this compound across different study models?

  • Methodological Answer :
  • Dose-Response Analysis : Re-evaluate studies using standardized dosing (e.g., µM vs. mg/kg) and adjust for metabolic differences (e.g., CYP450 enzyme expression variations) .
  • Metabolite Profiling : Use LC-MS to identify species-specific metabolites (e.g., 2-[[(3,5-Dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid in rodents vs. humans) .
  • In Silico Modeling : Apply QSAR models to predict activity cliffs and validate findings against high-throughput screening data .

Q. What methodological approaches are recommended for investigating the metabolic pathways of this compound using QIVIVE (Quantitative in Vitro to in Vivo Extrapolation)?

  • Methodological Answer :
  • In Vitro Assays : Use hepatocyte suspensions or microsomes to measure clearance rates. Monitor metabolites like 3,5-dichloro-2-hydroxy-2-methylbut-3-enanilide via UPLC-MS .
  • PBPK Modeling : Incorporate parameters such as plasma protein binding (measured via equilibrium dialysis) and tissue:blood partition coefficients .
  • Cross-Species Scaling : Adjust allometric scaling factors for renal excretion using glomerular filtration rate (GFR) data from rat and human models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.